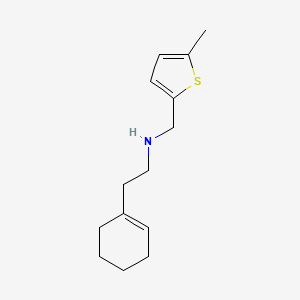

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

Description

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is a secondary amine featuring a cyclohexene ring conjugated to an ethylamine backbone, with the amine nitrogen substituted by a 5-methylthiophen-2-ylmethyl group. This compound is structurally related to psychoactive phenethylamines but distinguishes itself through its unique cycloalkenyl and heteroaromatic moieties.

Properties

Molecular Formula |

C14H21NS |

|---|---|

Molecular Weight |

235.39 g/mol |

IUPAC Name |

2-(cyclohexen-1-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C14H21NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h5,7-8,15H,2-4,6,9-11H2,1H3 |

InChI Key |

UICJJKYELQRTOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CNCCC2=CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine typically involves the following steps:

Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Amine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

Reduction: Reduction reactions can target the thiophene ring or the amine group, resulting in the formation of saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Saturated amines or thiophene derivatives.

Substitution: Various substituted amines or thiophene compounds.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Cyclohexenyl vs.

- Thiophene vs. Methoxybenzyl : The 5-methylthiophen-2-ylmethyl group offers reduced polarity compared to the methoxybenzyl substituent in 25T-NBOMe (2b), which may influence blood-brain barrier permeability and metabolic stability .

- Heteroaromatic Variants : Replacement of the thiophene with imidazole (as in ) alters hydrogen-bonding capacity, which could affect receptor selectivity or enzymatic inhibition .

Spectroscopic and Analytical Data

While direct data for the target compound are absent, comparisons can be drawn from analogs:

- ¹H NMR : The cyclohexenyl vinyl protons are expected at δ 5.5–6.0 ppm, similar to cyclohexenyl derivatives in . The 5-methylthiophene methyl group would resonate near δ 2.5 ppm .

- HRMS : Molecular ion peaks for similar amines (e.g., ) show accurate mass matches within 0.003 Da, ensuring structural validation .

Pharmacological and Functional Insights

- Receptor Interactions : NBOMe compounds (e.g., 25T-NBOMe) are potent 5-HT₂A/2C agonists, but the target’s thiophene substituent may shift selectivity toward other serotonin receptor subtypes .

Biological Activity

The compound 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is a novel chemical entity with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.37 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Receptor Interaction

- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, which are implicated in mood disorders.

- Dopamine Receptors : Potential interactions with dopamine receptors could suggest a role in neuropsychiatric conditions.

Biological Activity

Recent studies have assessed the biological activity of this compound through various assays:

Antioxidant Activity

In vitro assays demonstrated that the compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of neurodegeneration. The findings indicated that administration of the compound led to reduced neuronal loss and improved cognitive function compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy was evaluated against common pathogens. The results showed that the compound had an inhibitory concentration (IC50) of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 15 µg/mL |

| Antimicrobial | Agar Diffusion Test | IC50 = 12 µg/mL (S. aureus) |

| Neuroprotective | Mouse Model | Reduced neuronal loss |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.